Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate
Overview
Description
Scientific Research Applications
Spectroscopic Analysis and Chemical Reactivity
Ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate (EDNPAPC), a derivative of Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate, has been the subject of extensive spectroscopic analysis and chemical reactivity studies. It shows promise in the field of quantum chemical approaches due to its interesting geometrical, spectral, and thermodynamic properties. Its potential for forming heterocyclic compounds like pyrazoline and oxazoline, and its notable nonlinear optical (NLO) applications, make it an attractive material for research in these areas (Singh et al., 2013).
Non-Linear Optical (NLO) Properties
The compound's derivatives, such as ethyl 4-[3-(4-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (ECADPC) and ethyl 3,5-dimethyl-4-[3-(3-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate (EDNAPC), have been investigated for their non-linear optical properties. Particularly, ECADPC has been found to be more suitable for NLO response than EDNAPC, indicating its potential in the development of NLO materials (Singh et al., 2015).
Synthesis Methods
A solvent-free synthesis method has been developed for ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, a class to which this compound belongs. This method uses microwave irradiation and shows good yields, highlighting its efficiency and potential for industrial applications (Khajuria et al., 2013).
Molecular Structure and Spectral Analyses
The molecular structure and spectral properties of various derivatives of this compound have been extensively studied. These studies include analysis of vibrational modes, electronic transitions, and hydrogen bonding patterns, which are crucial for understanding the compound's chemical behavior and its potential in various scientific applications (Singh et al., 2013; Singh et al., 2014).
Properties
IUPAC Name |
ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-4-15-9(12)7-5(2)8(11(13)14)6(3)10-7/h10H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGXAAUDJWAVHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203062 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-4-nitro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5463-44-5 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-4-nitro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005463445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC13424 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13424 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-4-nitro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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